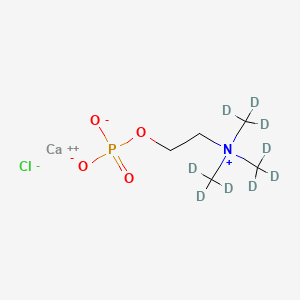

Phosphocholine-d9 Chloride Calcium Salt

Descripción general

Descripción

Phosphocholine-d9 Chloride Calcium Salt is a labelled version of Phosphocholine Chloride . It is a specific promoter of heparin and serum β-lipoprotein interaction . It has been shown to protect the membranes of platelets, erythrocytes, and lysosomes against the labilizing action of various known membrane labilizers .

Molecular Structure Analysis

The molecular formula of Phosphocholine-d9 Chloride Calcium Salt is C5H4D9NO4P•Ca•Cl . It has a molecular weight of 266.72 .Physical And Chemical Properties Analysis

Phosphocholine-d9 Chloride Calcium Salt has a molecular weight of 266.72 . It is a solid at room temperature . It is light sensitive and hygroscopic .Aplicaciones Científicas De Investigación

Mass Spectrometry in Clinical Research

Phoscholin-d9: is utilized in mass spectrometry to enhance the sensitivity and accuracy of biomarker detection in clinical research. The compound’s deuterated form allows for precise tracking and quantification of phosphocholine in biological samples, aiding in the discovery of potential biomarkers for diseases .

Lipidomics Research

In lipidomics, Phosphocholine-d9 Chloride Calcium Salt serves as a high-quality, deuterated standard. It is used to accurately measure and analyze the lipid composition of cells and tissues, which is crucial for understanding cellular processes and identifying lipid-based biomarkers .

Drug Development and Pharmacokinetics

Calcium phosphorylcholine-d9 (chloride): is incorporated into drug molecules as a tracer to monitor their distribution and metabolism in the body. This application is particularly valuable during the drug development process, where understanding the pharmacokinetic profile of new drugs is essential .

Biomolecular Structure Determination

Researchers employ Phoscholin-d9 in nuclear magnetic resonance (NMR) spectroscopy to determine the structure of biomolecules. The deuterium atoms in the compound serve as non-perturbing markers, providing insights into the molecular environment without affecting the system’s natural state .

Metabolic Studies

The stable isotope-labeled Phosphocholine-d9 Chloride Calcium Salt is used in metabolic studies to trace and quantify metabolic pathways. It helps in elucidating the role of phosphocholine in various metabolic processes, including its involvement in membrane synthesis and signal transduction .

Coating of Medical Devices

Calcium phosphorylcholine-d9 (chloride): is used in the coating of drug-eluting stents (DES). The phosphorylcholine group mimics the outer layer of cell membranes, reducing the risk of inflammation and thrombosis, and improving the biocompatibility of these medical devices .

Mecanismo De Acción

Target of Action

Phoscholin-d9 primarily targets neuronal cell membranes and protein kinase C (PKC) . It is an essential precursor of the neurotransmitter acetylcholine (ACh) and the major membrane constituent phosphatidylcholine (PC) .

Mode of Action

Phoscholin-d9 interacts with its targets by being a choline supplement that increases plasma PC concentrations . PC acts as a carrier of choline and targeted fatty acid supply as required by organs .

Biochemical Pathways

Phoscholin-d9 affects several biochemical pathways. It is involved in the transformation of environmentally-acquired choline to phosphocholine and its attachment to glycoconjugates . The subsequent conversion of phosphocholine to PC is increased if PC’s other circulating precursors (uridine and omega-3 fatty acids) are provided .

Result of Action

The result of Phoscholin-d9 action is a delayed increase in plasma D9-choline and D9-betaine after D9-POPC administration, with no differences in AUC over time . D9-POPC resulted in a higher AUC of D9-PC and virtually absent D9-TMAO levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Phoscholin-d9. For instance, D9-POPC is remodelled according to enterocytic fatty acid availability .

Safety and Hazards

Propiedades

IUPAC Name |

calcium;2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14NO4P.Ca.ClH/c1-6(2,3)4-5-10-11(7,8)9;;/h4-5H2,1-3H3,(H-,7,8,9);;1H/q;+2;/p-2/i1D3,2D3,3D3;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICVPTJCCKTXCDT-VIVYLVLJSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCOP(=O)([O-])[O-].[Cl-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](CCOP(=O)([O-])[O-])(C([2H])([2H])[2H])C([2H])([2H])[2H].[Cl-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13CaClNO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70858313 | |

| Record name | Calcium chloride 2-{tris[(~2~H_3_)methyl]azaniumyl}ethyl phosphate (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

344299-43-0 | |

| Record name | Calcium chloride 2-{tris[(~2~H_3_)methyl]azaniumyl}ethyl phosphate (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 344299-43-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

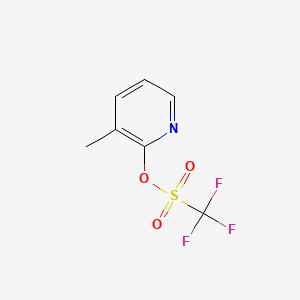

![[2-Acetyloxy-3-[[3-amino-5-[2,3-dihydroxypropyl(methyl)carbamoyl]-2,4,6-triiodobenzoyl]amino]propyl] acetate](/img/structure/B588105.png)